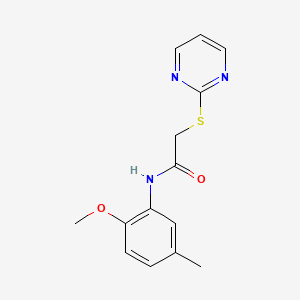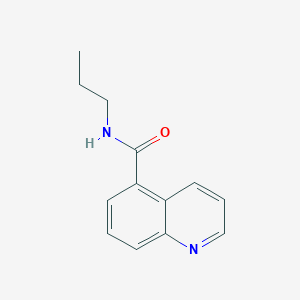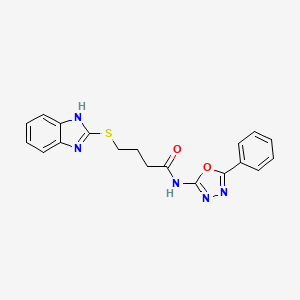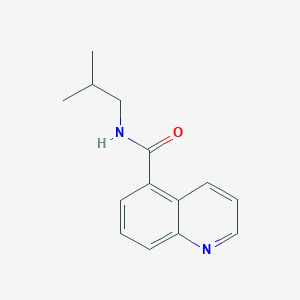
4-(3-bromophenoxy)-N-(2-methoxyphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-bromophenoxy)-N-(2-methoxyphenyl)butanamide, also known as BPN-15606, is a small molecule drug that has been developed for the treatment of Alzheimer's disease. It is a potent and selective inhibitor of the enzyme phosphodiesterase 4D (PDE4D), which plays a key role in the regulation of cyclic adenosine monophosphate (cAMP) levels in the brain.
Mechanism of Action
4-(3-bromophenoxy)-N-(2-methoxyphenyl)butanamide is a selective inhibitor of PDE4D, which is an enzyme that breaks down cAMP in the brain. By inhibiting PDE4D, 4-(3-bromophenoxy)-N-(2-methoxyphenyl)butanamide increases cAMP levels, which in turn activates a signaling pathway that is important for synaptic plasticity and memory formation. 4-(3-bromophenoxy)-N-(2-methoxyphenyl)butanamide has also been shown to reduce the levels of beta-amyloid by inhibiting the activity of beta-secretase, an enzyme that is involved in the production of beta-amyloid.
Biochemical and Physiological Effects:
4-(3-bromophenoxy)-N-(2-methoxyphenyl)butanamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to reduce the levels of beta-amyloid in the brain, which may help to slow the progression of the disease. 4-(3-bromophenoxy)-N-(2-methoxyphenyl)butanamide has anti-inflammatory effects, which may contribute to its therapeutic efficacy in Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of 4-(3-bromophenoxy)-N-(2-methoxyphenyl)butanamide is that it is a potent and selective inhibitor of PDE4D, which makes it a useful tool for studying the role of cAMP signaling in the brain. However, one limitation of 4-(3-bromophenoxy)-N-(2-methoxyphenyl)butanamide is that it has relatively low solubility, which can make it difficult to work with in some experimental settings.
Future Directions
There are several potential future directions for research on 4-(3-bromophenoxy)-N-(2-methoxyphenyl)butanamide. One area of interest is the development of more potent and selective inhibitors of PDE4D, which could lead to the development of more effective treatments for Alzheimer's disease. Another area of interest is the investigation of the anti-inflammatory effects of 4-(3-bromophenoxy)-N-(2-methoxyphenyl)butanamide, which may have broader implications for the treatment of neuroinflammatory diseases. Finally, the use of 4-(3-bromophenoxy)-N-(2-methoxyphenyl)butanamide as a research tool for studying cAMP signaling in the brain could lead to new insights into the mechanisms underlying cognitive function and memory formation.
Synthesis Methods
The synthesis of 4-(3-bromophenoxy)-N-(2-methoxyphenyl)butanamide involves several steps, including the reaction of 3-bromophenol with 2-methoxybenzaldehyde to form 3-(2-methoxyphenyl)prop-2-en-1-ol, which is then reacted with 4-bromobutanoyl chloride to form 4-(3-bromophenoxy)-N-(2-methoxyphenyl)butanamide. The overall yield of the synthesis is approximately 20%.
Scientific Research Applications
4-(3-bromophenoxy)-N-(2-methoxyphenyl)butanamide has been extensively studied for its potential use in the treatment of Alzheimer's disease. It has been shown to improve cognitive function and memory in animal models of the disease, and has also been shown to reduce the levels of beta-amyloid, a protein that is known to accumulate in the brains of Alzheimer's patients. 4-(3-bromophenoxy)-N-(2-methoxyphenyl)butanamide has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic efficacy in Alzheimer's disease.
properties
IUPAC Name |
4-(3-bromophenoxy)-N-(2-methoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO3/c1-21-16-9-3-2-8-15(16)19-17(20)10-5-11-22-14-7-4-6-13(18)12-14/h2-4,6-9,12H,5,10-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLBOWLYMMCRML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCCOC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-bromophenoxy)-N-(2-methoxyphenyl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(3-Methylanilino)-2-oxoethoxy]benzamide](/img/structure/B7476700.png)
![2-[2-(4-Bromo-3-methylanilino)-2-oxoethoxy]benzamide](/img/structure/B7476703.png)
![3-[(2-fluorophenyl)sulfamoyl]-N-(furan-2-ylmethyl)-N-methylbenzamide](/img/structure/B7476708.png)


![N-[2-(1,3-benzothiazol-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B7476733.png)
![Ethyl 4-[[4-(4-methylpiperidin-1-yl)sulfonylphenyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B7476738.png)
![3-Methyl-4-[(2-methyl-5-nitrophenyl)sulfonylamino]benzoic acid](/img/structure/B7476741.png)


![4-(2,3-Dimethylphenoxy)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B7476781.png)

![4-[[2-[4-(4-Chlorobenzoyl)phenoxy]acetyl]amino]benzamide](/img/structure/B7476799.png)